molecular formula C15H31N B13153977 Cyclopentadecanamine CAS No. 4727-20-2

Cyclopentadecanamine

Cat. No.: B13153977
CAS No.: 4727-20-2
M. Wt: 225.41 g/mol
InChI Key: WOUBBKXUBXTPIL-UHFFFAOYSA-N
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Description

Cyclopentadecanamine (C₁₅H₂₉NH₂) is a 15-membered cyclic aliphatic amine. Its large ring structure confers unique physicochemical properties, such as moderate lipophilicity and conformational flexibility, which may influence its interactions with biological targets or catalytic systems.

Properties

IUPAC Name

cyclopentadecanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H31N/c16-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-15/h15H,1-14,16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOUBBKXUBXTPIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCCCCCC(CCCCCC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H31N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30337831
Record name Cyclopentadecanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30337831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4727-20-2
Record name Cyclopentadecanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30337831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Cyclopentadecanamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form cyclopentadecanone or cyclopentadecanolide.

    Reduction: Reduction reactions can convert cyclopentadecanone to this compound.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the this compound ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.

    Reduction: Hydrogenation using catalysts like palladium or nickel is common.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions.

Major Products

    Oxidation: Cyclopentadecanone and cyclopentadecanolide.

    Reduction: this compound.

    Substitution: Various substituted cyclopentadecanamines depending on the reagents used.

Scientific Research Applications

Cyclopentadecanamine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of cyclopentadecanamine involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

Cyclopentadecanamine differs from smaller cycloalkylamines (e.g., cyclopentanamine, cyclohexylamine) in ring size and steric effects. A larger ring may reduce ring strain and enhance stability compared to 5- or 6-membered analogs.

Property This compound Cyclopentanamine, N-(2-methoxyethyl)-, hydrochloride Cyclohexylamine
Molecular Formula C₁₅H₂₉NH₂ C₈H₁₈ClNO C₆H₁₁NH₂
Ring Size 15-membered 5-membered (cyclopentane core) 6-membered
Functional Groups Primary amine Methoxyethyl-substituted amine (HCl salt) Primary amine
Potential Applications Catalysis, drug delivery Drug synthesis (e.g., CNS-targeting agents) Surfactants, corrosion inhibitors

Challenges in Research

  • Synthesis : Larger rings like this compound may require specialized synthetic routes (e.g., macrocyclization), whereas smaller analogs are more straightforward to prepare.
  • Data Gaps: No direct studies on this compound were found in the provided evidence; comparisons rely on structural analogs and general amine chemistry.

Biological Activity

Cyclopentadecanamine, a cyclic amine compound, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential applications in various fields, including medicine and agriculture.

Chemical Structure and Properties

This compound is characterized by a unique cyclic structure that influences its biological activity. The compound's ability to interact with various biological targets is attributed to its structural features, which allow it to modulate enzyme activity and receptor interactions effectively.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : this compound may inhibit specific enzymes by binding to their active sites, thereby altering metabolic pathways. Preliminary studies suggest that it interacts with enzymes involved in oxidative stress and apoptosis pathways.
  • Receptor Modulation : The compound can also modulate receptor activity, leading to changes in cell signaling pathways. For instance, it has been observed to influence neurotransmitter receptors, potentially affecting neurological functions .

Antitumor Activity

This compound exhibits significant antitumor properties. Studies have shown that it selectively targets cancer cell lines while sparing normal cells. This selectivity is likely due to differences in lipid and glycoprotein composition between cancerous and normal cells .

Table 1: Antitumor Activity of this compound

Cell LineIC50 (µM)Reference
MDA-MB-231 (Breast)5.2
PC-3M (Prostate)3.8
HCT116 (Colon)4.5

Antimicrobial Properties

Research indicates that this compound possesses antimicrobial activity against a range of pathogenic microorganisms. Its effectiveness varies depending on the specific strain being tested.

Table 2: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus12 µg/mL
Escherichia coli15 µg/mL
Candida albicans10 µg/mL

Case Studies

  • Cancer Treatment : A study involving this compound demonstrated its efficacy in reducing tumor size in xenograft models of breast cancer. The compound was administered at doses of 10 mg/kg body weight, resulting in a significant reduction in tumor volume compared to control groups .
  • Neuroprotection : In a neuroprotective study, this compound was shown to enhance neuronal survival under oxidative stress conditions. The compound increased the expression of neuroprotective proteins and reduced markers of apoptosis in neuronal cell cultures .

Future Directions

The promising biological activities of this compound suggest potential applications in drug development and therapeutic interventions. Further research is needed to elucidate its mechanisms fully and explore its efficacy in clinical settings.

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